2-(3-Isopropoxyphenyl)quinoline-4-carbonyl chloride
Overview
Description
2-(3-Isopropoxyphenyl)quinoline-4-carbonyl chloride is a chemical compound used in proteomics research applications . Its molecular formula is C19H16ClNO2 and it has a molecular weight of 325.79 .
Molecular Structure Analysis
The molecular structure of this compound consists of a quinoline ring attached to a carbonyl chloride group and an isopropoxyphenyl group . The exact spatial arrangement of these groups would depend on the specific synthesis method and conditions.Scientific Research Applications
Corrosion Inhibition : Quinoline derivatives have been evaluated for their efficacy as corrosion inhibitors for metals in acidic mediums. Singh, Srivastava, and Quraishi (2016) analyzed several quinoline derivatives, including 2-amino-7-hydroxy-4-phenyl-1,4-dihydroquinoline-3-carbonitrile, for their corrosion mitigation effects on mild steel. Their electrochemical studies demonstrated significant inhibition efficiency, with one derivative achieving up to 98.09% efficiency at certain concentrations. This suggests that quinoline compounds, potentially including 2-(3-Isopropoxyphenyl)quinoline-4-carbonyl chloride, could be beneficial in protecting metals from corrosion, particularly in industrial applications Singh, Srivastava, & Quraishi, 2016.
Optical and Structural Properties : The structural and optical properties of quinoline derivatives are of interest for materials science, particularly in the creation of thin films with specific optical characteristics. Zeyada, El-Nahass, and El-Shabaan (2016) studied the properties of thin films made from quinoline derivatives, finding them to exhibit polycrystalline structures when deposited, which could impact their use in electronic or photonic devices. This research highlights the potential of quinoline derivatives in developing materials with tailored optical properties Zeyada, El-Nahass, & El-Shabaan, 2016.
Molecular and Computational Chemistry : On a molecular level, quinoline derivatives are studied for their interactions and properties, which are crucial for drug design and material science. Erdoğan et al. (2017) conducted a computational study to investigate the adsorption and corrosion inhibition properties of novel quinoline derivatives on iron surfaces, revealing insights into their chemical behaviors and potential applications in corrosion protection at the molecular level Erdoğan et al., 2017.
Catalysis and Synthesis : Quinoline derivatives also play a role in catalysis, where their unique properties are exploited to facilitate or enhance chemical reactions. Wang et al. (2009) developed an enantioselective hydrogenation method for quinolines, demonstrating the versatility of quinoline structures in catalytic applications. This suggests that derivatives like this compound could have potential uses in asymmetric synthesis and catalysis Wang et al., 2009.
Future Directions
Properties
IUPAC Name |
2-(3-propan-2-yloxyphenyl)quinoline-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO2/c1-12(2)23-14-7-5-6-13(10-14)18-11-16(19(20)22)15-8-3-4-9-17(15)21-18/h3-12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBOWAROGKKRRDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701195201 | |
Record name | 2-[3-(1-Methylethoxy)phenyl]-4-quinolinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701195201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1160264-68-5 | |
Record name | 2-[3-(1-Methylethoxy)phenyl]-4-quinolinecarbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160264-68-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[3-(1-Methylethoxy)phenyl]-4-quinolinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701195201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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